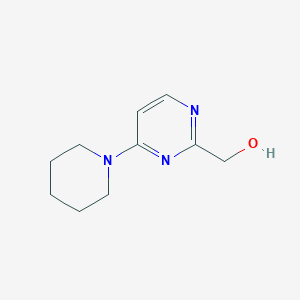
(4-Piperidin-1-ylpyrimidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Piperidin-1-ylpyrimidin-2-yl)methanol is a heterocyclic compound that features a piperidine ring fused to a pyrimidine ring with a hydroxymethyl group attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Piperidin-1-ylpyrimidin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-piperidinopyrimidine with formaldehyde in the presence of a base to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.
化学反应分析
Types of Reactions: (4-Piperidin-1-ylpyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the pyrimidine ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative .
科学研究应用
(4-Piperidin-1-ylpyrimidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of (4-Piperidin-1-ylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The piperidine and pyrimidine rings provide structural stability and facilitate binding to target molecules .
相似化合物的比较
4-Piperidinopyrimidine: Lacks the hydroxymethyl group, resulting in different reactivity and binding properties.
2-Hydroxymethylpyrimidine: Contains a hydroxymethyl group but lacks the piperidine ring, affecting its overall structure and function
Uniqueness: (4-Piperidin-1-ylpyrimidin-2-yl)methanol is unique due to the presence of both the piperidine and pyrimidine rings, along with the hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
(4-piperidin-1-ylpyrimidin-2-yl)methanol |
InChI |
InChI=1S/C10H15N3O/c14-8-9-11-5-4-10(12-9)13-6-2-1-3-7-13/h4-5,14H,1-3,6-8H2 |
InChI 键 |
BYBVOZOPKGNZRX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=NC=C2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
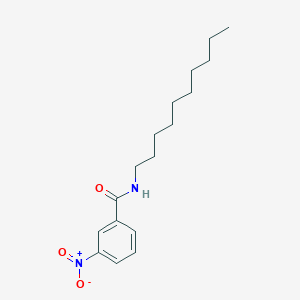
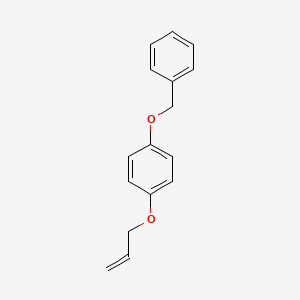
![8-Bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid](/img/structure/B8742163.png)
![2-(Methylthio)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8742179.png)


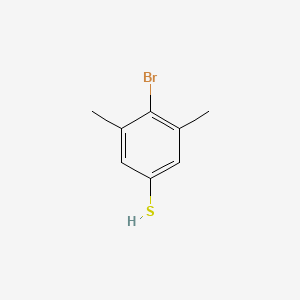
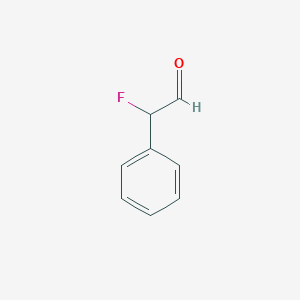

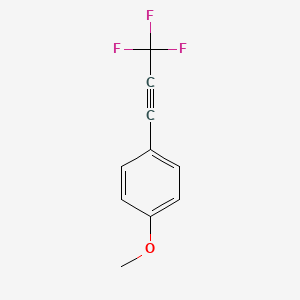
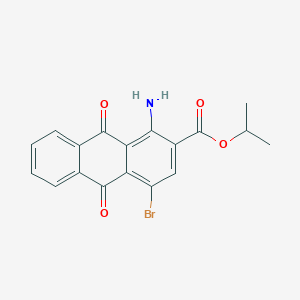
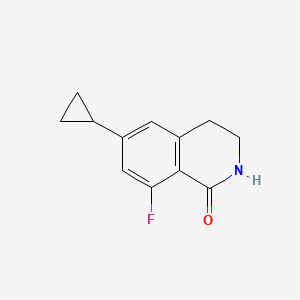
![1-Chloro-4-[(chloromethoxy)methyl]benzene](/img/structure/B8742236.png)
![Furo[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B8742253.png)
